molecular formula C19H17FN4O2 B2446052 1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea CAS No. 1396858-29-9

1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea

Cat. No. B2446052
CAS RN: 1396858-29-9
M. Wt: 352.369
InChI Key: BQNULADFZAMMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea, commonly known as EFPU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFPU is a synthetic molecule that belongs to the class of urea derivatives and has been found to exhibit promising properties in various fields of research.

Scientific Research Applications

Anticancer Potential

The compound 1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea belongs to a class of N-aryl-N'-pyrimidin-4-yl ureas, which have been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases. These inhibitors have shown significant antitumor activity in various cancer models, supporting their potential therapeutic use as new anticancer agents. For instance, the compound NVP-BGJ398 demonstrated significant antitumor activity in bladder cancer xenografts models overexpressing wild-type FGFR3, highlighting the critical role of FGFR inhibition in cancer treatment strategies (Guagnano et al., 2011).

Anti-CML Activity

Further research into the therapeutic applications of related pyrimidin-4-yl urea derivatives has led to the discovery of compounds with potent activity against human chronic myeloid leukemia (CML). Specifically, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized, with some exhibiting very low cellular toxicity and significant biological activity in cellular assays targeting the K562 cell line. These findings suggest a promising direction for developing treatments for CML and potentially other cancers by targeting specific signaling pathways, such as the PI3K/AKT pathway (Li et al., 2019).

Psoriasis Treatment

In the context of autoimmune diseases, structural optimization of pyrazolo[3,4-d]pyrimidine derivatives led to the identification of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors with significant antipsoriatic effects. One compound, in particular, demonstrated high potency in preliminary antipsoriasis tests and showed considerable antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis without recurrence after treatment. This highlights the potential of such compounds in developing new treatments for psoriasis, emphasizing the role of FLT3 inhibition (Li et al., 2016).

properties

IUPAC Name

1-(3-ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-2-13-6-5-7-14(10-13)23-18(25)24-15-11-21-19(22-12-15)26-17-9-4-3-8-16(17)20/h3-12H,2H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNULADFZAMMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea

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